
6-Methylquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylquinoline-5-carboxylic acid is an organic compound with the molecular weight of 187.2 . It has a powder form and is stored at room temperature . The IUPAC name for this compound is 6-methyl-5-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-5-carboxylic acid can be analyzed using techniques such as X-ray crystallography, NMR, and cryo-EM . These methods use the fundamental physical properties of molecules for structure determination .
Chemical Reactions Analysis
Quinoline compounds, like 6-Methylquinoline-5-carboxylic acid, exhibit chemical reactivity similar to benzene and pyridine . They can participate in both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, which 6-Methylquinoline-5-carboxylic acid is a type of, include a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They can participate in both electrophilic and nucleophilic substitution reactions .
Applications De Recherche Scientifique
Novel Antibacterial Agents
6-Methylquinoline-5-carboxylic acid serves as a precursor in the synthesis of novel 5-amino-6-methylquinoline carboxylic acids, leading to new quinolone antibacterial agents. These agents show activity comparable or superior to ciprofloxacin against certain bacteria, highlighting the potential of non-6-fluoroquinolones in antibiotic development (Hong et al., 1997).
Photolabile Protecting Groups
The compound has inspired the development of photolabile protecting groups for carboxylic acids, such as brominated hydroxyquinoline derivatives. These groups offer enhanced solubility, low fluorescence, and are useful for caging biological messengers, with implications for in vivo studies due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Facilitating the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, 6-Methylquinoline-5-carboxylic acid showcases its utility in creating compounds with potential biological activity. These derivatives are synthesized through a one-pot reaction, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Gao et al., 2011).
Organometallic Complex Studies
The compound has been utilized in the study of organometallic complexes, specifically examining the formation processes with (O,N) donor ligands and rhodium(III). These studies not only contribute to our understanding of metal-ligand interactions but also explore the cytotoxic potential of these complexes against various cancer cell lines, indicating their potential in cancer therapy (Dömötör et al., 2017).
Catalytic Oxidations
6-Methylquinoline-5-carboxylic acid derivatives have been investigated for their role in catalytic aerobic oxidation processes. These studies demonstrate the utility of certain quinoline derivatives in regioselective transformations, contributing to the development of efficient synthesis methods for functionalized quinolines (Zhang et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
6-methylquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBYBHUXNGHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
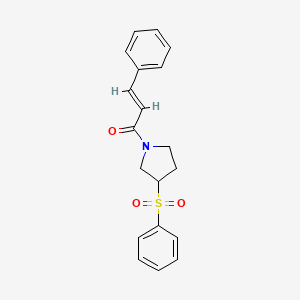
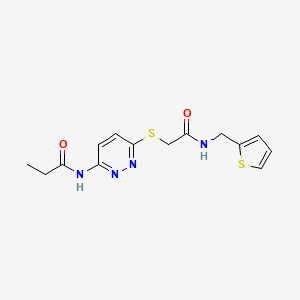
![Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2704519.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)
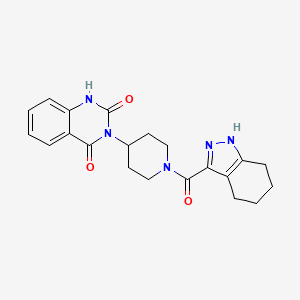
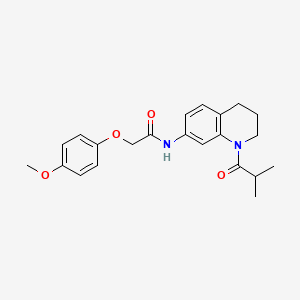
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)
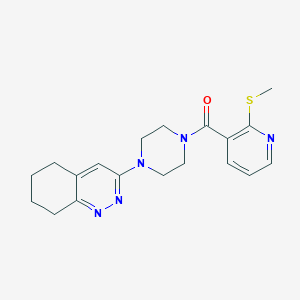
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)
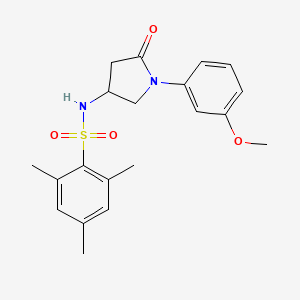
![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)
